Phosphoric acid;pyrimidin-2-amine Phosphoric acid;pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 63264-08-4
VCID: VC19427142
InChI: InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4)
SMILES:
Molecular Formula: C4H8N3O4P
Molecular Weight: 193.10 g/mol

Phosphoric acid;pyrimidin-2-amine

CAS No.: 63264-08-4

Cat. No.: VC19427142

Molecular Formula: C4H8N3O4P

Molecular Weight: 193.10 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric acid;pyrimidin-2-amine - 63264-08-4

Specification

CAS No. 63264-08-4
Molecular Formula C4H8N3O4P
Molecular Weight 193.10 g/mol
IUPAC Name phosphoric acid;pyrimidin-2-amine
Standard InChI InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4)
Standard InChI Key DFNBNRPGVXBWPZ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)N.OP(=O)(O)O

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

Phosphoric acid;pyrimidin-2-amine is hypothesized to exist as a salt or ester formed between phosphoric acid (H3PO4H_3PO_4) and pyrimidin-2-amine (C4H5N3C_4H_5N_3). The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, features an additional amine group at position 2. Phosphoric acid may interact with this amine via hydrogen bonding, ionic interactions, or covalent esterification, depending on reaction conditions .

Table 1: Comparative Molecular Data for Related Pyrimidine-Phosphate Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Phosphoric acid;1H-pyrimidine-2,4-dione C4H13N2O14P3C_4H_{13}N_2O_{14}P_3406.07Triple phosphate-uracil salt
4'-Phosphopantothenoyl-cytidine-5'-monophosphate C18H30N4O15P2C_{18}H_{30}N_4O_{15}P_2604.40Cytidine derivative with phosphate esters
Hypothesized phosphoric acid;pyrimidin-2-amineC4H8N3O4PC_4H_8N_3O_4P193.10 (estimated)Pyrimidin-2-amine + H3PO4H_3PO_4

The estimated molecular weight of phosphoric acid;pyrimidin-2-amine (193.10 g/mol) aligns with analogous pyrimidine-phosphate adducts, suggesting potential stability in aqueous or polar solvents .

Spectral and Computational Data

While experimental spectra for phosphoric acid;pyrimidin-2-amine are unavailable, computational models predict distinct infrared (IR) absorption bands for P–O (1000–1200 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) groups. Nuclear magnetic resonance (NMR) would reveal phosphorus coupling (31^{31}P) and pyrimidine proton environments (1^{1}H) .

Synthetic Methodologies

Phosphorylation of Pyrimidin-2-Amine

The reaction of pyrimidin-2-amine with phosphoric acid or its derivatives (e.g., phosphorus pentoxide, P4O10P_4O_{10}) under controlled conditions is a plausible route. In analogous systems, phosphorus pentoxide facilitates phosphorylation of heterocyclic amines via nucleophilic attack by the amine on electrophilic phosphorus centers .

Table 2: Synthetic Conditions for Pyrimidine-Phosphate Derivatives

SubstrateReagents/ConditionsProductYieldReference
Pyrrolo[2,3-d]pyrimidin-4(3H)-onesP4O10P_4O_{10}, N,NN,N-dimethylcyclohexylamine, amine HCl7H-Pyrrolo[2,3-d]pyrimidin-4-amines45–78%
UracilH3PO4H_3PO_4, 140°C, 6hPhosphoric acid;1H-pyrimidine-2,4-dioneN/A

For phosphoric acid;pyrimidin-2-amine, a one-pot synthesis using P4O10P_4O_{10} and pyrimidin-2-amine hydrochloride at 180–200°C could yield the target compound, though optimization of stoichiometry and solvent (e.g., dimethylformamide) would be critical .

Mechanochemical Approaches

Grinding methods, as demonstrated for copper-phosphine-pyrimidine complexes, offer solvent-free pathways. A pestle-and-mortar approach with pyrimidin-2-amine and phosphoric acid might produce amorphous or crystalline products depending on hydration levels .

Structural and Coordination Chemistry

Hydrogen-Bonding Networks

In phosphoric acid;1H-pyrimidine-2,4-dione, three phosphate groups engage in extensive hydrogen bonding with uracil’s carbonyl and N–H groups, forming a layered crystal structure . By analogy, phosphoric acid;pyrimidin-2-amine likely exhibits similar intermolecular interactions, stabilizing its solid-state architecture.

Metal Coordination Behavior

Pyrimidine-phosphine ligands exhibit versatile coordination modes with Group 11 metals (Cu, Ag, Au). For example, [C4_4H3_3N2_2-2-NH(CH2_2PPh2_2)] forms luminescent CuI^I and AgI^I complexes with distinct geometries . Phosphoric acid;pyrimidin-2-amine could act as a bifunctional ligand, with the phosphate group binding metals (e.g., Ca2+^{2+}, Mg2+^{2+}) and the pyrimidine nitrogen participating in π-stacking.

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